N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide
CAS No.: 392248-06-5
Cat. No.: VC4389602
Molecular Formula: C18H18N4OS
Molecular Weight: 338.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392248-06-5 |
|---|---|
| Molecular Formula | C18H18N4OS |
| Molecular Weight | 338.43 |
| IUPAC Name | N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C18H18N4OS/c1-13-7-9-15(10-8-13)17(23)19-11-16-20-21-18(24)22(16)12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,23)(H,21,24) |
| Standard InChI Key | OKWDPERKOIHLDM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s molecular formula is C₁₈H₁₈N₄OS, with a molecular weight of 338.43 g/mol. Its structure comprises a 1,2,4-triazole ring substituted at the 3-position with a methyl group linked to a 4-methylbenzamide moiety. The 4-position of the triazole is functionalized with a benzyl group, while the 5-position features a sulfanylidene (-S=) group, contributing to its electron-deficient character.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS | |
| Molecular Weight | 338.43 g/mol | |
| CAS Registry Number | 392248-06-5 | |
| InChI Key | PKDMQHNYBQEXKL-UHFFFAOYSA-N | |
| SMILES | CC1=CC=C(C=C1)C(=O)NCC2=NN=C(S2)CC3=CC=CC=C3 |
The InChI string (InChI=1S/C18H18N4OS/c1-13-7-9-14(10-8-13)17(23)19-11-16-20-21-18(24)22(16)12-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,23)) confirms the connectivity of functional groups, emphasizing the planar triazole ring and the spatial orientation of the benzyl and benzamide substituents .
Crystallographic and Spectroscopic Data
While X-ray crystallographic data for this specific compound remains unpublished, analogues such as 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) exhibit monoclinic crystal systems with hydrogen-bonded networks, suggesting potential similarities in packing behavior . Fourier-transform infrared (FT-IR) spectroscopy of related triazoles reveals characteristic absorptions at ~3100 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N stretch), and ~1250 cm⁻¹ (C-S vibration), which are likely conserved in this derivative.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide typically proceeds via a multi-step protocol:
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Formation of the Triazole Core: Cyclocondensation of thiocarbohydrazide with benzyl isothiocyanate under acidic conditions yields 4-benzyl-5-sulfanylidene-1H-1,2,4-triazole.
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N-Methylation: Reaction with methyl iodide introduces the methyl group at the 3-position.
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Amide Coupling: Condensation with 4-methylbenzoic acid using coupling agents like EDCl/HOBt installs the benzamide moiety.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Formation | Thiocarbohydrazide, Benzyl isothiocyanate, HCl, 80°C | 72–78 |
| Methylation | CH₃I, K₂CO₃, DMF, RT | 85 |
| Amide Coupling | 4-Methylbenzoic acid, EDCl, HOBt, DCM | 68 |
Chemical Modifications
The compound’s reactivity is dominated by:
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Sulfanylidene Group: Participates in nucleophilic substitutions, enabling the introduction of alkyl or aryl groups at the sulfur atom.
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Triazole Nitrogen: Undergoes alkylation or acylation to produce N-functionalized derivatives.
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Benzamide Moiety: Subject to hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates for further derivatization.
Comparative Analysis with Related Triazole Derivatives
Structural Analogues
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5,5'-Methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol): A dimeric analogue with enhanced antifungal potency (MIC₅₀ = 4 µg/mL against C. albicans) due to improved target binding avidity .
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N-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide: Incorporation of a CF₃ group increases metabolic stability but reduces aqueous solubility (LogP = 3.9 vs. 2.8 for the parent compound) .
Table 3: Property Comparison of Triazole Derivatives
| Compound | Molecular Weight | LogP | MIC₅₀ (C. albicans) |
|---|---|---|---|
| N-[(4-benzyl-5-sulfanylidene)... | 338.43 | 2.8 | 16 µg/mL |
| 5,5'-Methylenebis(...) | 394.50 | 3.2 | 4 µg/mL |
| N-((4-phenyl-5-((3-CF₃-benzyl)thio)... | 468.50 | 3.9 | 8 µg/mL |
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